molecular formula C9H6N2O2 B8812879 2-Cyano-3-pyridin-3-ylprop-2-enoic acid

2-Cyano-3-pyridin-3-ylprop-2-enoic acid

Cat. No. B8812879
M. Wt: 174.16 g/mol
InChI Key: SJDCYAGLGBTHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-pyridin-3-ylprop-2-enoic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-pyridin-3-ylprop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-pyridin-3-ylprop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyano-3-pyridin-3-ylprop-2-enoic acid

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

2-cyano-3-pyridin-3-ylprop-2-enoic acid

InChI

InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13)

InChI Key

SJDCYAGLGBTHKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.8 g of 3-pyridinecarbaldehyde, 3.0 g of cyanoacetic acid, 3.0 g of piperidine, and 30 ml of ethanol is stirred at 100° C. for 4 hours. The reaction mixture is concentrated, and 20 ml of water is added. The mixture is adjusted to pH 4.5 with 10% hydrochloric acid. The resulting precipitate is collected and recrystallized from ethanol to give 3.8 g of the title compound, m.p. 223°-227° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.